![molecular formula C22H24N4OS2 B2955877 2-[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide CAS No. 316360-76-6](/img/structure/B2955877.png)
2-[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide
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Overview
Description
Scientific Research Applications
Antiviral Research
Adamantane derivatives have been explored for their antiviral properties, particularly against influenza viruses. The adamantane moiety is a crucial part of antiviral drugs like Amantadine and Rimantadine . The presence of the adamantane structure in TimTec1_000970 suggests potential utility in the development of new antiviral agents that could inhibit viral replication.
Antimicrobial Activity
Compounds with adamantane structures have shown antimicrobial activity. The synthesis of novel adamantane derivatives and their subsequent testing against various bacterial and fungal strains could lead to the discovery of new antimicrobial agents . TimTec1_000970 could be a candidate for such studies due to its unique chemical structure.
Anti-Proliferative Agents
Adamantane derivatives have been investigated for their anti-proliferative effects on cancer cells. The structural complexity and stability of adamantane-based compounds make them suitable for designing drugs that can interfere with cell division and growth . TimTec1_000970 may have potential applications in cancer research as an anti-proliferative agent.
Nanotechnology
The adamantane moiety is known for its thermal stability and diamond-like structure, making it a candidate for applications in nanotechnology. Adamantane derivatives can be used to create nanowires or as building blocks for higher diamond-like bulky polymers, known as diamondoids . TimTec1_000970 could be explored for its utility in creating novel nanomaterials.
Quantum Chemistry and Catalysis
Adamantane derivatives are subjects of interest in quantum-chemical calculations to investigate their electronic structure and to elucidate the mechanisms for their chemical and catalytic transformations . TimTec1_000970, with its unique substituents, could provide insights into new catalytic processes and material properties.
High-Energy Materials
Due to the high reactivity of certain adamantane derivatives, they offer extensive opportunities for utilization as starting materials for the synthesis of high-energy fuels and oils . TimTec1_000970’s structure may contribute to the development of such materials with improved performance and stability.
Drug Design and Pharmacology
The structural features of adamantane derivatives make them attractive scaffolds in drug design. Their incorporation into molecules can enhance drug-like properties such as bioavailability and stability . TimTec1_000970 could be used as a precursor for the synthesis of new pharmaceuticals with enhanced efficacy.
Material Science
Adamantane derivatives are used to improve the properties of materials, such as increasing thermal stability or modifying surface characteristics. TimTec1_000970 could be investigated for its potential to enhance the properties of polymers or other materials used in various industries .
Mechanism of Action
Target of Action
Similar adamantane-containing compounds have been identified as potential inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-hsd1) .
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other adamantane-containing compounds, it may interact with its target enzyme through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
If it indeed targets 11β-hsd1 like its analogs, it could potentially influence the glucocorticoid metabolism pathway .
Pharmacokinetics
It’s known that the main route of metabolism of adamantyl-containing inhibitors is hydroxylation of bridging and bridgehead positions in adamantane .
Result of Action
If it acts as an inhibitor of 11β-HSD1, it could potentially reduce the local concentration of active glucocorticoids, thereby modulating the immune response and inflammation .
properties
IUPAC Name |
2-[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4OS2/c1-13-11-29-21(24-13)26-19(27)12-28-20-17(10-23)2-3-18(25-20)22-7-14-4-15(8-22)6-16(5-14)9-22/h2-3,11,14-16H,4-9,12H2,1H3,(H,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXHMRDNCGRFDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=C(C=CC(=N2)C34CC5CC(C3)CC(C5)C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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